methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
Description
Propriétés
IUPAC Name |
methyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-30-20-13-11-18(12-14-20)26-23(28)21-15-17-5-3-4-6-22(17)32-24(21)27-19-9-7-16(8-10-19)25(29)31-2/h3-15H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBROJNUFWGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₁₅N₃O₄
- IUPAC Name : Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate
The structural features include a methoxyphenyl group and a chromenylidene moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in cancer progression and inflammation:
- EGFR Inhibition : Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. For instance, derivatives of benzoate esters have demonstrated cytotoxic effects by inhibiting EGFR tyrosine kinase activity, leading to apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, helping to mitigate oxidative stress and cellular damage .
Biological Activity Data
| Activity | Effect | Study Reference |
|---|---|---|
| EGFR Inhibition | Induces apoptosis in cancer cells | |
| Antioxidant Properties | Reduces oxidative stress | |
| Cytotoxicity | Effective against multiple cancer types |
Case Studies
Several studies have evaluated the biological activity of methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate and related compounds:
- Cytotoxicity Study : A study involving the compound's derivatives revealed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved activation of caspases 3 and 8, indicating an apoptotic pathway .
- In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to EGFR. The results indicated a favorable interaction profile compared to established inhibitors like erlotinib, suggesting potential as a therapeutic agent .
- Comparative Analysis : The compound was compared with other benzoate derivatives in terms of their inhibitory effects on cancer cell proliferation. Results indicated that certain modifications to the chemical structure enhanced potency against specific cancer types .
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs :
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (Compound 3) Substituents: Chlorophenyl groups, benzamide, and a tetrahydrochromene core. Key Difference: The absence of a methoxy group and benzoate ester, replaced by chlorinated aromatic rings and a cyano group. This increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the target compound.
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) Substituents: Pyrimidinone fused to a chromene ring, dual chlorophenyl groups.
DASA-2 (2-Acetoxyethyl 4-((E)-4-((2Z,4E)-2-hydroxy-5-((4-methoxyphenyl)(methyl)amino)penta-2,4-dien-1-ylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoate) Substituents: Methoxyphenylamino, trifluoromethyl, and acetoxyethyl groups. Key Difference: Extended conjugation and a photoresponsive dienylidene moiety enable mechanophotochemical applications, unlike the target compound’s likely pharmaceutical focus.
Structural Implications :
- Electron-Donating vs.
- Ester vs. Amide Linkages : The benzoate ester in the target compound may increase lipophilicity, aiding membrane permeability, whereas amide-containing analogs (e.g., Compound 3) prioritize hydrogen bonding .
Hypothetical Data Table (Based on Structural Inference) :
*LogP values estimated using fragment-based methods.
Computational Docking and Binding Affinity
The Glide XP docking method () could be applied to compare the target compound with analogs:
- Target Compound : Predicted to form hydrogen bonds with kinase active sites via the carbamoyl group and methoxy oxygen. Hydrophobic enclosure by the chromene and benzoate may enhance binding .
- Compound 3/4 : Chlorophenyl groups likely engage in halogen bonding, but high LogP may reduce specificity.
- DASA-2 : The trifluoromethyl group and extended conjugation enable unique interactions with photoresponsive proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
